N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide
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Overview
Description
N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzotriazole moiety linked to a nicotinamide group through a 2-methyl-propyl chain. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide typically involves the reaction of 1H-benzotriazole with 2-methyl-1-bromopropane to form 1-(1H-benzotriazol-1-yl)-2-methylpropane. This intermediate is then reacted with nicotinoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzotriazole group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with hydrogenated functional groups.
Substitution: Substituted products where the benzotriazole group is replaced by the nucleophile.
Scientific Research Applications
N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form coordination complexes with metal ions, while the nicotinamide group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide
- N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-nitroaniline
Uniqueness
N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide is unique due to the presence of both benzotriazole and nicotinamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N5O/c1-11(2)15(18-16(22)12-6-5-9-17-10-12)21-14-8-4-3-7-13(14)19-20-21/h3-11,15H,1-2H3,(H,18,22) |
InChI Key |
VPXDUVOAHZOUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC(=O)C1=CN=CC=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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